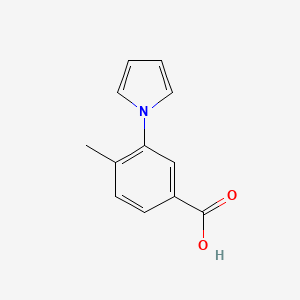

4-methyl-3-(1H-pyrrol-1-yl)benzoic acid

Descripción general

Descripción

4-methyl-3-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound that features a pyrrole ring attached to a benzoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid typically involves the condensation of a pyrrole derivative with a substituted benzoic acid. One common method includes the reaction of 4-methylbenzoic acid with pyrrole in the presence of a suitable catalyst under reflux conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Functional Group Transformations at the Carboxylic Acid Group

The carboxylic acid group (-COOH) undergoes classical reactions characteristic of aromatic acids:

a. Salt Formation

Reacts with bases (e.g., NaOH, KOH) to form water-soluble carboxylate salts:

This reaction is critical for improving solubility in aqueous systems for biological testing .

b. Esterification

In the presence of alcohols (e.g., methanol, ethanol) and acid catalysts (HSO), the compound forms esters:

Esters are intermediates in synthesizing prodrugs or polymerizable monomers .

c. Amidation

Reaction with amines or hydrazines yields amides or hydrazides. For example, hydrazide derivatives of structurally similar benzoic acids have been synthesized for antimicrobial studies :

In one study, hydrazide intermediates were further acylated with substituted acetyl chlorides to form bioactive derivatives .

d. Reduction

Lithium aluminum hydride (LiAlH) reduces the carboxylic acid to a primary alcohol:

This transformation is useful for modifying the compound’s polarity .

Reactivity of the Pyrrole Ring

The 1H-pyrrol-1-yl group participates in electrophilic substitution reactions due to its aromatic electron density. Key reactions include:

a. Nitration

Nitration occurs preferentially at the α-positions of the pyrrole ring under mild acidic conditions:

The electron-donating nature of the pyrrole nitrogen directs electrophiles to specific positions, though steric effects from the adjacent methyl group may influence regioselectivity .

b. Halogenation

Halogens (e.g., Cl, Br) react readily with the pyrrole ring, forming mono- or di-substituted products. For example:

Such halogenated derivatives are precursors for cross-coupling reactions .

Substitution on the Benzene Ring

The methyl group at the 4-position and the pyrrole ring at the 3-position direct electrophilic substitution on the benzene ring.

a. Sulfonation

Concentrated sulfuric acid introduces sulfonic acid groups at positions ortho or para to the methyl group:

b. Friedel-Crafts Alkylation/Acylation

The electron-donating methyl group activates the ring for Friedel-Crafts reactions, though steric hindrance from the pyrrole substituent may limit reactivity .

Oxidation Reactions

a. Side-Chain Oxidation

The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO, acidic or basic media):

This yields a dicarboxylic acid derivative, though no direct experimental data is available for this compound .

b. Pyrrole Ring Oxidation

Oxidizing agents like hydrogen peroxide or ozone may cleave the pyrrole ring, though such reactions are less common due to the ring’s stability .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

4-Methyl-3-(1H-pyrrol-1-yl)benzoic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for creating diverse derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinones or oxidized derivatives | Potassium permanganate |

| Reduction | Converts carboxylic acid to alcohols | Lithium aluminum hydride |

| Substitution | Electrophilic/nucleophilic substitutions | Various electrophiles and nucleophiles |

Biological Applications

Enzyme Interaction Studies

The compound has been utilized in biological research to study enzyme interactions. It shows potential as an inhibitor for specific biological pathways, which can be critical in drug development.

Case Study: PD-L1 Inhibition

Recent studies have explored the role of pyrrole derivatives, including this compound, in inhibiting PD-L1, a protein that plays a significant role in cancer immunotherapy. The compound's interaction with PD-L1 was evaluated through molecular docking studies, revealing promising binding affinities that suggest its potential as a therapeutic agent .

Industrial Applications

Material Development

In the industrial sector, this compound is being explored for the development of new materials, including polymers and advanced coatings. Its unique chemical properties allow for modifications that enhance material performance.

Case Study: Polymerization

Research has demonstrated the use of this compound in polymerization processes, where it contributes to the formation of bio-compatible materials suitable for medical applications .

Mecanismo De Acción

The mechanism of action of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-Pyrrol-1-yl)benzoic acid: Similar in structure but lacks the methyl group at the 4-position.

3-Methyl-4-(1H-pyrrol-1-yl)benzoic acid: Similar but with the methyl group at a different position.

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains additional functional groups on the pyrrole ring.

Uniqueness

4-methyl-3-(1H-pyrrol-1-yl)benzoic acid is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties and applications compared to its analogs .

Actividad Biológica

4-Methyl-3-(1H-pyrrol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and findings from various research sources.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 201.22 g/mol. Its structure features a benzoic acid moiety with a methyl group and a pyrrole ring, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are essential in nucleotide synthesis and fatty acid metabolism, respectively. Inhibition of these enzymes can lead to reduced cell proliferation and altered metabolic pathways in target cells .

- Antimicrobial Activity : Studies suggest that derivatives of this compound show effectiveness against various bacterial and fungal strains. It has demonstrated potential as an antitubercular agent, indicating its role in combating infectious diseases .

Research indicates that this compound possesses several biochemical properties:

- Antimicrobial Properties : Certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Cellular Effects : In vitro studies have reported that the compound can suppress cell growth while enhancing glucose uptake during monoclonal antibody production processes. This effect is linked to increased intracellular levels of adenosine triphosphate (ATP), suggesting enhanced metabolic activity under specific conditions .

Case Studies

Several studies have explored the biological activity of this compound:

- Antitubercular Activity : A study focused on synthesizing new pyrrole scaffolds derived from this compound indicated promising results against Mycobacterium tuberculosis. The synthesized compounds exhibited dual inhibition against DHFR and enoyl ACP reductase enzymes, enhancing their potential as therapeutic agents.

- In Vitro Antimicrobial Testing : Research evaluating the antimicrobial properties demonstrated that the compound effectively inhibited bacterial growth at low concentrations, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-methyl-3-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNPBYYSTKWMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358226 | |

| Record name | 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593272-75-4 | |

| Record name | 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.